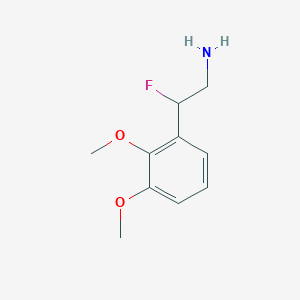
2-(2,3-Dimethoxyphenyl)-2-fluoroethan-1-amine
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the use of various spectroscopic techniques such as NMR, IR, UV-Vis, and Mass Spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Synthesis and Structural Characterization
A notable application of structurally related compounds to 2-(2,3-Dimethoxyphenyl)-2-fluoroethan-1-amine includes their synthesis and the exploration of their crystal structures. For instance, the asymmetric unit of a co-crystal involving similar dimethoxyphenyl and fluoroethanamine components demonstrated significant structural features, such as a buckled fused-ring system and a distinct twist of the dimethoxyphenyl substituent relative to the central aromatic ring. This study provides insights into the molecular conformation and interactions within crystals of related compounds, emphasizing the importance of structural analysis in understanding the physical properties and potential applications of new chemical entities (Asiri, Al-Youbi, Faidallah, & Ng, 2011).
Chiral Auxiliary for Stereoselective Synthesis
Another significant application is the development of chiral auxiliaries for diastereoselective synthesis. Research in this area focuses on the synthesis and optical resolution of compounds with similar structural motifs to act as effective chiral auxiliaries. These auxiliaries facilitate the stereoselective alkylation of aldimines, demonstrating the utility of such compounds in asymmetric synthesis. The removal of the dimethoxyphenyl ethyl group from the chiral auxiliary post-reaction highlights the versatility and functional utility of these compounds in organic synthesis, enabling the preparation of stereodefined products for pharmaceutical and materials science applications (Kohara, Hashimoto, & Saigo, 1999).
Exploring Structure-Activity Relationships
Research exploring the synthesis of phenylalkylamines with varying substituents, including dimethoxyphenyl groups, aims to investigate structure-activity relationships, particularly concerning their interactions with biological targets like serotonin receptors. The synthesis of these compounds, including their characterization and functional activity analysis, contributes to a deeper understanding of how structural modifications affect biological activity. This research underpins the development of more selective and potent compounds for therapeutic applications, demonstrating the broader relevance of chemical synthesis in drug discovery and development (Trachsel, 2003).
Safety And Hazards
This involves studying the toxicity of the compound, its potential hazards, and the precautions that need to be taken while handling it.
Future Directions
This involves discussing potential future research directions. This could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that it could be used in.
I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
2-(2,3-dimethoxyphenyl)-2-fluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-13-9-5-3-4-7(8(11)6-12)10(9)14-2/h3-5,8H,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHAXDULXMGHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethoxyphenyl)-2-fluoroethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



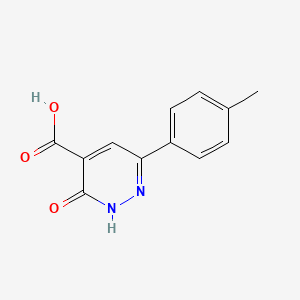
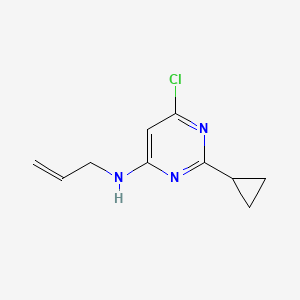
![3-{[6-(Thiophen-2-yl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1470287.png)
![1-[(Piperazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1470288.png)
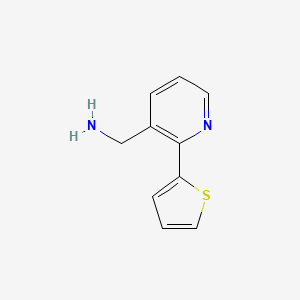
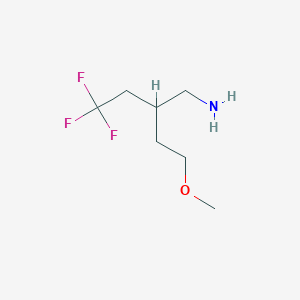
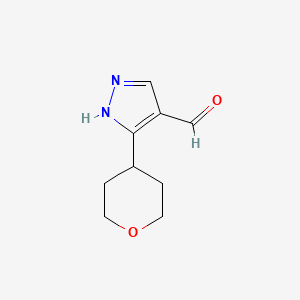
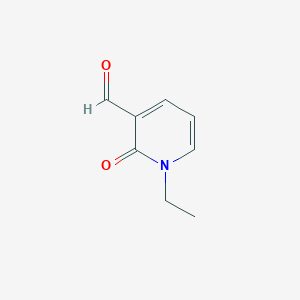
![3-Methyl-2-phenyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470300.png)
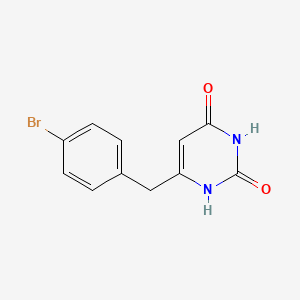
![(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1470302.png)
![2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol](/img/structure/B1470303.png)
![1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1470304.png)
![(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1470307.png)